Cas no 87572-02-9 (7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one)

7-(Chloromethyl)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiadiazole-pyrimidinone core with a reactive chloromethyl substituent. This structure imparts versatility as a key intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functionalized heterocycles. The chloromethyl group enables further derivatization through nucleophilic substitution, facilitating the introduction of diverse functional groups. Its rigid bicyclic framework may contribute to enhanced stability and binding affinity in target applications. The compound is of interest in medicinal chemistry for the development of novel bioactive agents, given the prevalence of thiadiazole and pyrimidinone motifs in drug discovery. Proper handling is required due to the reactivity of the chloromethyl moiety.
7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one structure
87572-02-9 structure
Product Name:7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one
CAS No:87572-02-9
MF:C6H4ClN3OS
MW:201.633458137512
MDL:MFCD07339554
CID:1088186
PubChem ID:7130787
Update Time:2025-06-07

7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one Chemical and Physical Properties

Names and Identifiers

    • 7-(Chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
    • ZWFLCUVUUVPDLZ-UHFFFAOYSA-N
    • SCHEMBL10999913
    • 7-(chloromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
    • MFCD07339554
    • CS-0078626
    • Z99601278
    • 7-chloromethyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one
    • EN300-14436
    • 7-(Chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, AldrichCPR
    • 87572-02-9
    • D73944
    • AKOS005639836
    • VS-02463
    • STK918912
    • BBL010368
    • 7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one
    • MDL: MFCD07339554
    • Inchi: 1S/C6H4ClN3OS/c7-2-4-1-5(11)10-6(9-4)12-3-8-10/h1,3H,2H2
    • InChI Key: ZWFLCUVUUVPDLZ-UHFFFAOYSA-N
    • SMILES: ClCC1=CC(N2C(=N1)SC=N2)=O

Computed Properties

  • Exact Mass: 200.9763606g/mol
  • Monoisotopic Mass: 200.9763606g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 70.3Ų

7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one Pricemore >>

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7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one Suppliers

Amadis Chemical Company Limited
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(CAS:87572-02-9)7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one
Order Number:A1185542
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:58
Price ($):226.0
Email:sales@amadischem.com

Additional information on 7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one

Introduction to 7-(chloromethyl)-5H-1,3,4thiadiazolo[3,2-α]pyrimidin-5-one (CAS No. 87572-02-9)

7-(chloromethyl)-5H-1,3,4thiadiazolo[3,2-α]pyrimidin-5-one, identified by its Chemical Abstracts Service (CAS) number 87572-02-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiadiazolo[3,2-α]pyrimidine scaffold, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of a chloromethyl substituent at the 7-position introduces unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The thiadiazolo[3,2-α]pyrimidine core is a fused bicyclic system consisting of a thiadiazole ring connected to a pyrimidine ring. This structural arrangement imparts distinct electronic and steric properties that influence its interactions with biological targets. The 5H-1,3,4thiadiazole moiety is particularly noteworthy for its ability to engage in hydrogen bonding and π-stacking interactions, which are critical for binding affinity in drug design. The 5-one functional group further enhances the compound's versatility by providing a site for further derivatization.

In recent years, there has been growing interest in thiadiazolo[3,2-α]pyrimidine derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have highlighted their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The chloromethyl group serves as a versatile handle for nucleophilic substitution reactions, enabling the facile introduction of diverse pharmacophores. This feature has been exploited in the development of novel small-molecule inhibitors targeting aberrant signaling pathways in cancer and inflammatory diseases.

One of the most compelling aspects of 7-(chloromethyl)-5H-1,3,4thiadiazolo[3,2-α]pyrimidin-5-one is its role as a precursor in the synthesis of biologically active scaffolds. Researchers have leveraged this compound to generate libraries of derivatives with tailored biological profiles. For instance, modifications at the 7-(chloromethyl) position have been shown to modulate binding affinity to protein targets such as tyrosine kinases and transcription factors. These derivatives exhibit promising preclinical activity in models of metabolic disorders and neurodegenerative diseases.

The compound's relevance is further underscored by its incorporation into several high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. The structural features of 7-(chloromethyl)-5H-1,3,4thiadiazolo[3,2-α]pyrimidin-5-one make it an attractive candidate for fragment-based drug discovery initiatives. By serving as a key building block, it enables the rapid assembly of structurally diverse compounds that can be tested for efficacy against a wide range of diseases.

From a synthetic chemistry perspective, 7-(chloromethyl)-5H-1,3,4thiadiazolo[3,2-α]pyrimidin-5-one exemplifies the importance of heterocyclic systems in medicinal chemistry. The synthesis of this compound involves multi-step reactions that showcase modern methodologies in organic synthesis. Advances in transition-metal catalysis and flow chemistry have made it possible to produce complex heterocycles with higher yields and improved scalability. These advancements are particularly relevant for industrial applications where cost-effective and sustainable synthetic routes are essential.

The biological activity of derivatives derived from 7-(chloromethyl)-5H-1,3,4thiadiazolo[3,2-α]pyrimidin-5-one has been explored across multiple therapeutic areas. In oncology research, chloromethyl-substituted thiadiazolo[3,2-α]pyrimidines have been investigated for their ability to disrupt oncogenic signaling networks. Preclinical studies indicate that certain analogs exhibit potent growth inhibitory effects on tumor cells while maintaining acceptable safety profiles. These findings have prompted further investigation into optimizing lead compounds for clinical translation.

In addition to cancer research, 7-(chloromethyl)-5H-1,3, 4-thiadiazolo\[ 3, 2-\]apyrimidin\[ -5\]-one-derived compounds have shown promise in addressing inflammatory and immunological disorders. The structural framework allows for interactions with key regulatory proteins involved in immune responses, such as interleukin receptors and nuclear factor kappa B (NFκB) transcription factors. By modulating these pathways, derivatives may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.

The compound's versatility extends to its application in material science and agrochemical research. Functionalized thiadiazolo\[ 3, 2-\]apyrimidines are being explored as components in advanced materials due to their ability to form stable coordination complexes with metal ions. These complexes exhibit unique optical and electronic properties that are useful in applications ranging from luminescent sensors to catalytic systems.\In agrochemistry, analogs derived from this scaffold have demonstrated herbicidal and fungicidal activity, contributing to efforts aimed at developing sustainable crop protection agents.

The future direction of research involving 7-(chloromethyl)-5H-\[ 1, 3, 4\]-thiadiazolo\[ 3, 2-\]apyrimidin\[ -5\]-one is likely to be shaped by emerging trends in drug discovery technologies. Integration with artificial intelligence (AI) and machine learning (ML) platforms promises to accelerate the identification of novel derivatives with enhanced pharmacological profiles. High-resolution structural determination techniques, such as X-ray crystallography and cryo-electron microscopy, will continue to provide critical insights into molecular recognition events involving these heterocycles.

Collaborative efforts between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical reality. The development pipeline for thiadiazolo\[ 3, 2-\]apyrimidine-based therapeutics is expected to expand as new synthetic strategies are implemented and preclinical data accumulate.\The continued exploration of this scaffold underscores its enduring relevance as a cornerstone of modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:87572-02-9)7-(chloromethyl)-5H-1,3,4thiadiazolo3,2-apyrimidin-5-one
A1185542
Purity:99%
Quantity:5g
Price ($):226.0
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